1-Bromo-2,3-dichloro-4-phenoxybenzene
CAS No.: 88803-79-6
Cat. No.: VC18961303
Molecular Formula: C12H7BrCl2O
Molecular Weight: 317.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88803-79-6 |
|---|---|
| Molecular Formula | C12H7BrCl2O |
| Molecular Weight | 317.99 g/mol |
| IUPAC Name | 1-bromo-2,3-dichloro-4-phenoxybenzene |
| Standard InChI | InChI=1S/C12H7BrCl2O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | WOQJPIHVYSZOKC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1-Bromo-2,3-dichloro-4-phenoxybenzene belongs to the class of polyhalogenated aromatics, featuring a bromine atom at position 1, chlorine atoms at positions 2 and 3, and a phenoxy group (-OPh) at position 4 of the benzene ring. The IUPAC name, 1-bromo-2,3-dichloro-4-phenoxybenzene, reflects this substitution pattern. Its canonical SMILES representation is , and its InChIKey is WOQJPIHVYSZOKC-UHFFFAOYSA-N.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 88803-79-6 |
| Molecular Formula | |
| Molecular Weight | 317.99 g/mol |
| IUPAC Name | 1-bromo-2,3-dichloro-4-phenoxybenzene |
| SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Cl)Cl)Br |
Synthesis and Manufacturing Processes
Electrophilic Aromatic Substitution
The primary synthesis route involves electrophilic aromatic substitution (EAS), leveraging the directing effects of existing substituents. A common method involves brominating 2,3-dichloro-4-phenoxybenzene using molecular bromine () in the presence of a Lewis acid catalyst such as iron(III) bromide (). The phenoxy group, an ortho/para-directing substituent, facilitates bromination at position 1 due to steric hindrance from the adjacent chlorine atoms.
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Starting Material | 2,3-Dichloro-4-phenoxybenzene |
| Catalyst | (5–10 mol%) |
| Solvent | Dichloromethane or |
| Temperature | 0–25°C |
| Yield | 60–75% (reported in analogs) |
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by its halogen substituents. Bromine and chlorine atoms increase electron-withdrawing effects, rendering the ring less susceptible to further electrophilic attack but reactive toward nucleophiles (e.g., Suzuki-Miyaura coupling). The phenoxy group contributes to solubility in organic solvents like dichloromethane and toluene.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The compound’s halogenated structure is pivotal in synthesizing active pharmaceutical ingredients (APIs). For example:
-
Anticancer agents: Bromine serves as a leaving group in palladium-catalyzed cross-couplings to attach pharmacophores.
-
Antibiotics: Phenoxy groups enhance membrane permeability in β-lactam derivatives.
Agrochemical Development
In agrochemicals, the compound’s reactivity supports the synthesis of:
-
Herbicides: Chlorine atoms disrupt plant cell wall synthesis.
-
Insecticides: Bromine enhances lipophilicity, improving pest absorption .
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Eye Exposure | Use goggles; rinse with water for 15 minutes |
| Inhalation | Use fume hoods or respiratory protection |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume